molecular formula C8H10IN3 B13666760 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile

1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile

Cat. No.: B13666760
M. Wt: 275.09 g/mol
InChI Key: VGEWISTURRSKST-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability. The iodine atom and the nitrile group further contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base.

    Formation of the nitrile group: This can be achieved by converting a suitable precursor, such as an aldehyde or amine, to the nitrile group using reagents like cyanogen bromide or through dehydration reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products Formed

    Substitution reactions: Products with the iodine atom replaced by the nucleophile.

    Oxidation and reduction: Products with altered oxidation states.

    Coupling reactions: Products with new carbon-carbon bonds formed.

Scientific Research Applications

1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the tert-butyl, iodine, and nitrile groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile
  • 1-(tert-Butyl)-3-bromo-1H-pyrazole-4-carbonitrile
  • 1-(tert-Butyl)-3-fluoro-1H-pyrazole-4-carbonitrile

Comparison

  • Reactivity : The iodine derivative is generally more reactive in substitution and coupling reactions compared to its chloro, bromo, and fluoro counterparts.
  • Steric Effects : The tert-butyl group provides significant steric hindrance, which can influence the compound’s reactivity and stability.
  • Applications : While all these compounds can be used as building blocks in organic synthesis, the specific choice depends on the desired reactivity and the nature of the target molecule.

Properties

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

1-tert-butyl-3-iodopyrazole-4-carbonitrile

InChI

InChI=1S/C8H10IN3/c1-8(2,3)12-5-6(4-10)7(9)11-12/h5H,1-3H3

InChI Key

VGEWISTURRSKST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)I)C#N

Origin of Product

United States

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